
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride
描述
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound with the molecular formula C44H38Cl4N8 and a molecular weight of 820.64 g/mol . This compound is known for its unique structure, which includes four N-methyl-3-pyridyl groups attached to a porphine core, making it a valuable molecule in various scientific research fields.
作用机制
Target of Action
It is known that porphyrins and their derivatives often interact with various biological targets, including proteins, nucleic acids, and cell membranes .
Mode of Action
Porphyrins are known to interact with their targets through various mechanisms, such as fluorescence resonance energy transfer (fret) and photoinduced electron transfer (pet) . These interactions can lead to changes in the energy levels of the porphyrin molecule, which can be detected optically .
Biochemical Pathways
Porphyrins are known to be involved in a variety of biological processes, including oxygen transport, electron transfer, and catalysis . The interaction of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride with these processes could potentially affect various downstream effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
It is known that porphyrins and their derivatives can have various effects at the molecular and cellular level, including inducing fluorescence, generating reactive oxygen species, and interacting with various biological targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photophysical properties of porphyrins can be affected by the presence of oxygen, light, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride plays a significant role in various biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with enzymes such as catalase and peroxidase, enhancing their catalytic activities. It also binds to proteins like albumin, facilitating the transport of metal ions within biological systems. The nature of these interactions is primarily based on the coordination chemistry of the porphyrin ring, which allows for the formation of stable metal-porphyrin complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling molecules. It has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, altering their structure and function. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. Changes in gene expression are mediated through the interaction of this compound with transcription factors, leading to the upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of oxidative stress responses and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances the activity of antioxidant enzymes and protects against oxidative stress. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities and promoting the detoxification of reactive oxygen species. This compound also affects metabolic flux by modulating the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in mitochondria, where it enhances the activity of enzymes involved in oxidative phosphorylation. Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper function and activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphine core. The N-methyl-3-pyridyl groups are then introduced through a series of substitution reactions. The final product is purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated systems for synthesis and purification to ensure consistency and efficiency .
化学反应分析
Types of Reactions: meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The N-methyl-3-pyridyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives .
科学研究应用
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride has a wide range of applications in scientific research, including:
相似化合物的比较
- meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride
- meso-Tetra (4-sulfonatophenyl) porphine
- meso-Tetra (4-carboxyphenyl) porphine
Comparison: meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is unique due to the position of the N-methyl-3-pyridyl groups, which influence its electronic properties and reactivity. Compared to meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride, the 3-pyridyl substitution provides different steric and electronic effects, making it suitable for specific applications. The sulfonatophenyl and carboxyphenyl derivatives offer different solubility and reactivity profiles, making them useful in various contexts .
属性
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436715.png)

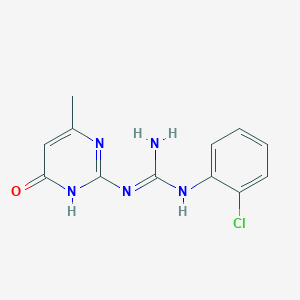


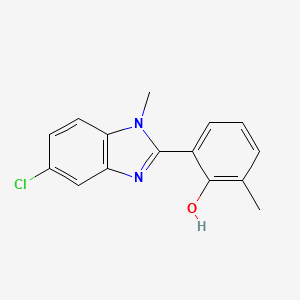
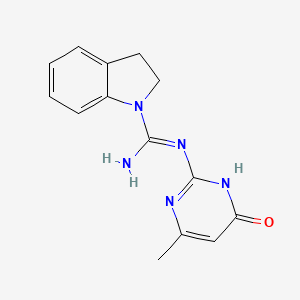
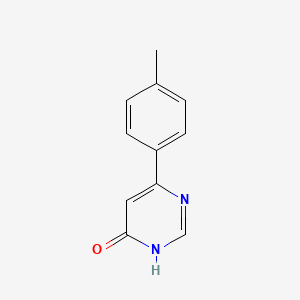
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)
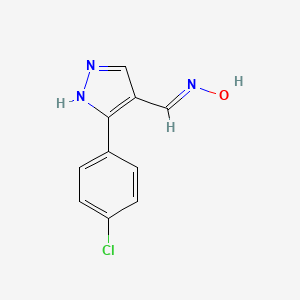
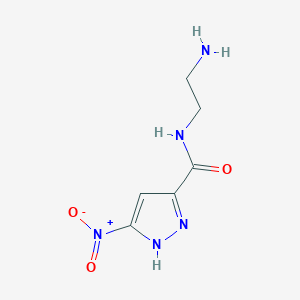
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
